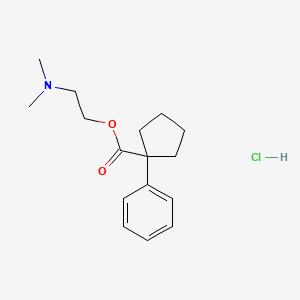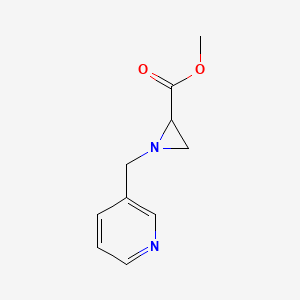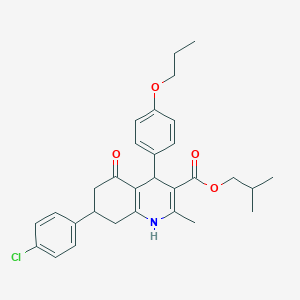
5-bromo-2-(pentanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(pentanoylamino)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and is also known as N-(5-bromo-2-pentanoyl) anthranilic acid.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(pentanoylamino)benzoic acid involves the inhibition of COX-2 enzyme activity. COX-2 is responsible for the production of prostaglandins, which are involved in various physiological and pathological processes. By inhibiting COX-2, 5-bromo-2-(pentanoylamino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects:
5-bromo-2-(pentanoylamino)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-bromo-2-(pentanoylamino)benzoic acid is its potent inhibitory effect on COX-2 enzyme activity. This makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, one of the limitations of using 5-bromo-2-(pentanoylamino)benzoic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are numerous future directions for research on 5-bromo-2-(pentanoylamino)benzoic acid. One potential area of research is its use as a chemotherapeutic agent for the treatment of cancer. Another potential area of research is its use as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Moreover, further research is needed to understand the mechanism of action of 5-bromo-2-(pentanoylamino)benzoic acid and its potential side effects.
Métodos De Síntesis
The synthesis of 5-bromo-2-(pentanoylamino)benzoic acid involves the reaction of 5-bromoanthranilic acid with pentanoyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a yield of approximately 50%.
Aplicaciones Científicas De Investigación
5-bromo-2-(pentanoylamino)benzoic acid has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the pathogenesis of various diseases such as inflammation, pain, and cancer. Therefore, 5-bromo-2-(pentanoylamino)benzoic acid has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Propiedades
IUPAC Name |
5-bromo-2-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXQIDQHRQBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)

![N-(2-furylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)

![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)
![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)

![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)
![1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)

